molecular formula C7H14O3S B100790 Cyclohexyl methanesulfonate CAS No. 16156-56-2

Cyclohexyl methanesulfonate

Cat. No. B100790
CAS RN: 16156-56-2
M. Wt: 178.25 g/mol
InChI Key: KOGOBKOHQTZGIS-UHFFFAOYSA-N
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Description

Cyclohexyl methanesulfonate is a chemical compound that is related to various research areas, including organic synthesis and chemical reactions involving methanesulfonate groups. While the provided papers do not directly discuss cyclohexyl methanesulfonate, they do provide insights into related compounds and reactions that can help us understand the properties and synthesis of cyclohexyl methanesulfonate.

Synthesis Analysis

The synthesis of cyclohexyl-related compounds can be complex and involves multiple steps. For instance, the development of cyclohexylhydrazine dimethanesulfonate involves condensation, reduction, and derivatization steps, indicating that the synthesis of cyclohexyl methanesulfonate might also require a multi-step process . Additionally, the synthesis of methyl sulfonamide using methanesulfonyl chloride suggests that similar methods could potentially be applied to synthesize cyclohexyl methanesulfonate .

Molecular Structure Analysis

The molecular structure of compounds similar to cyclohexyl methanesulfonate can be studied using spectroscopic methods. For example, the structure of a complex involving a methanesulfonate-related compound was determined using FT-IR and NMR spectroscopy, which could also be applicable for analyzing the structure of cyclohexyl methanesulfonate .

Chemical Reactions Analysis

Chemical reactions involving methanesulfonate groups are diverse. Methanesulfonic acid has been used as a catalyst in the addition to oleic acid and cyclohexene, indicating its reactivity and potential role in reactions involving cyclohexyl methanesulfonate . Furthermore, the study of the reaction of cyclopropyl ketones with acetyl methanesulfonate shows that methanesulfonate can participate in ring-opening reactions under neutral conditions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonate compounds can be inferred from related studies. For example, the kinetic study of the formation and decomposition of cyclohexylsulfonyl radicals provides insights into the reactivity and stability of cyclohexyl methanesulfonate under certain conditions . Additionally, the antagonistic effects of cycloheximide on ethyl methanesulfonate-induced mutations suggest that cyclohexyl methanesulfonate may also interact with biological systems .

Scientific Research Applications

Microbial Metabolism

Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur, used by various aerobic bacteria as a source of sulfur and carbon for growth. Methanesulfonate oxidation is initiated by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Chemical Synthesis and Catalysis

  • Cyclohexyl methanesulfonate plays a role in the acid-catalyzed alkylation of phenol with cyclohexene, showing consistent catalyst activity across various sulfonic resins (Ronchin, Quartarone, & Vavasori, 2012).
  • Calcium methanesulfonate, synthesized and characterized in studies, is utilized in the esterification of chloroacetic acid with isopropanol, showing higher catalytic activity than other Lewis acids (Heng, 2004).
  • Methanesulfonic acid is an efficient substitute for ethereal HCl in the reductive ring-opening of O-benzylidene acetals (Zinin et al., 2007).

Analytical Applications

Methanesulfonic acid is used in the amino acid analysis of proteins and peptides, offering precise compositional analysis from a single hydrolysate and distinguishing between different sulfur-containing amino acid forms (Simpson, Neuberger, & Liu, 1976).

Environmental and Green Chemistry

Methanesulfonic acid, with characteristics like aqueous solubility and low toxicity, is ideal for various electrochemical processes and environmentally favorable metal alkanesulfonate salt preparation (Gernon, Wu, Buszta, & Janney, 1999).

Safety And Hazards

Cyclohexyl methanesulfonate is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Sulfur-containing compounds like Cyclohexyl methanesulfonate have gained significant attention due to their unique features in building stable electrode–electrolyte interphases and protect battery cells from overcharging . Future work on the development of sulfur-containing compounds as functional electrolyte additives is also provided .

properties

IUPAC Name

cyclohexyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGOBKOHQTZGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936549
Record name Cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl methanesulfonate

CAS RN

16156-56-2
Record name Methanesulfonic acid, cyclohexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of cyclohexanol (Aldrich, 10.2 g, 100 mmol) in methylene chloride (250 mL) at 0° C., Methane sulfonyl chloride (8.52 mL, 110 mmol) and triethyl amine (17.5 mL, 125 mmol) were added slowly and the mixture was stirred for 2 hrs. The reaction was quenched with water and the mixture was washed with 0.5 N HCl and brine solution. The organic layer was dried with sodium sulfate. Removal of solvent gave a yellow oil. 18.05 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
DS Noyce, BE Johnston… - The Journal of Organic …, 1969 - ACS Publications
… the conformational equilibrium in the case of cyclohexyl methanesulfonate by nmr … Cyclohexyl methanesulfonate was prepared in similar fashion. Distillation from a small amount of …
Number of citations: 7 pubs.acs.org
RY Nimje, P Kuppusamy… - … Process Research & …, 2021 - ACS Publications
… The developed process encompasses an efficient 1,4-trans-selective synthesis of (trans)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)cyclohexyl methanesulfonate as the key …
Number of citations: 3 pubs.acs.org
T Shoup, A Bonab, A Wilson, N Vasdev - 2014 - Soc Nuclear Med
… Methods [ 18 F]CHC was synthesized at high specific activity (>5 Ci/umol) in a one-pot, three-step reaction starting from cis-4-(t-Boc-amino)cyclohexyl methanesulfonate and K 18 F/…
Number of citations: 0 jnm.snmjournals.org
N Ortega, A Feher‐Voelger, M Brovetto… - Advanced Synthesis …, 2011 - Wiley Online Library
… Thus, cyclohexyl methanesulfonate was transformed into chlorocyclohexane with quantitative conversion, using the stoichiometric version (Table 2, entry 1). Additionally, the chloro-, …
Number of citations: 26 onlinelibrary.wiley.com
WE Truce, LW Christensen - The Journal of Organic Chemistry, 1968 - ACS Publications
… If a model is constructed of cyclohexyl methanesulfonate (13), it would appear that the stereochemical requirements for the transferof two hydrogens from the 2 and 6 positions of the …
Number of citations: 23 pubs.acs.org
V Ralevic, A Rubino, G Burnstock - Journal of Pharmacology and …, 1994 - Citeseer
In the rat isolated mesenteric arterial bed, perivascular nerve stimulation in the presence of guanethidine(5 M) and methoxamine (30-50 SM), elicited frequency-dependent …
Number of citations: 15 citeseerx.ist.psu.edu
MA Khomutov, S Mandal, J Weisell, N Saxena… - Amino Acids, 2010 - Springer
… As expected, cyclohexyl methanesulfonate (1c) was much less reactive as compared with (1b). In this case, the yield of (2c) was only 58% after 7 days at 20C, but it was much better …
Number of citations: 30 link.springer.com
FR Jensen, CH Bushweller… - Journal of the American …, 1969 - ACS Publications
Avalues have been obtained for 22 cyclohexane derivatives by the peak area measurement method at about—80 in carbon disulfide utilizing 100-MHz nmr spectrometry. Comparison of …
Number of citations: 262 pubs.acs.org
LA Carpino - The Journal of Organic Chemistry, 1969 - ACS Publications
462 Notes The Journal of Organic Chemistry for 1 lir the still-wet solid was divided into three portions and each portion extracted with several 300-ml portions ofboiling ligroin (bp 88-98) …
Number of citations: 31 pubs.acs.org
AM Hoinowski - 1970 - search.proquest.com
… The trans-2-benzamido- cyclohexyl methanesulfonate I satisfies the antiperiplanar arrangement in the energetically unfavorable form Vb. Hence, its reduced reaction rate (table I).nH-N-…
Number of citations: 0 search.proquest.com

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